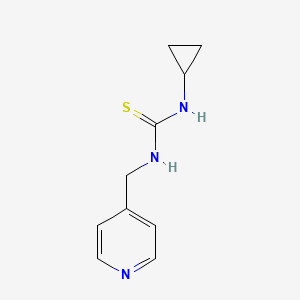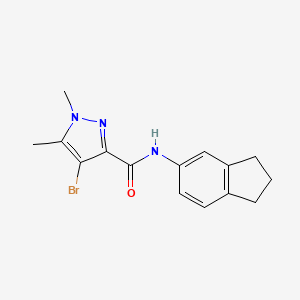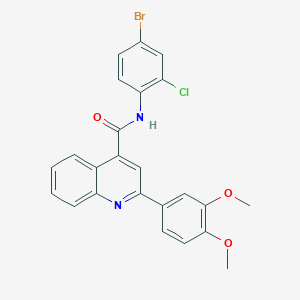
1-Cyclopropyl-3-(pyridin-4-ylmethyl)thiourea
描述
1-Cyclopropyl-3-(pyridin-4-ylmethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopropyl group attached to the nitrogen atom and a pyridin-4-ylmethyl group attached to the thiourea moiety, making it a unique and interesting molecule for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-(pyridin-4-ylmethyl)thiourea typically involves the reaction of cyclopropylamine with pyridin-4-ylmethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or distillation to ensure high yield and purity.
化学反应分析
Types of Reactions
1-Cyclopropyl-3-(pyridin-4-ylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various thiourea derivatives depending on the electrophile used.
科学研究应用
1-Cyclopropyl-3-(pyridin-4-ylmethyl)thiourea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of 1-Cyclopropyl-3-(pyridin-4-ylmethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to anticancer or antimicrobial effects.
相似化合物的比较
Similar Compounds
1-Cyclopropyl-3-(pyridin-3-ylmethyl)thiourea: Similar structure but with the pyridinyl group attached at the 3-position.
1-Cyclopropyl-3-(pyridin-2-ylmethyl)thiourea: Similar structure but with the pyridinyl group attached at the 2-position.
1-Cyclopropyl-3-(phenylmethyl)thiourea: Similar structure but with a phenylmethyl group instead of a pyridinylmethyl group.
Uniqueness
1-Cyclopropyl-3-(pyridin-4-ylmethyl)thiourea is unique due to the specific positioning of the pyridinyl group at the 4-position, which can influence its binding affinity and selectivity towards molecular targets. This unique structure may result in distinct biological activities and applications compared to its analogs.
属性
IUPAC Name |
1-cyclopropyl-3-(pyridin-4-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c14-10(13-9-1-2-9)12-7-8-3-5-11-6-4-8/h3-6,9H,1-2,7H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEWPCCSJHUPMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chloro-4-methylphenyl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide](/img/structure/B4875437.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-methylbenzamide](/img/structure/B4875449.png)
![4-methoxy-N-[2-(phenylthio)phenyl]benzenesulfonamide](/img/structure/B4875456.png)

![2-({[3-(ethoxycarbonyl)-5-ethyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4875470.png)
![ETHYL 1-({5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-4-PIPERIDINECARBOXYLATE](/img/structure/B4875479.png)
![N-(2,4-difluorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B4875484.png)

![1-(3-Methoxyphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4875501.png)
![2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(NAPHTHALEN-1-YL)CARBAMOYL]BUTANOATE](/img/structure/B4875505.png)
![3-CYCLOPENTYL-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-PROPANONE](/img/structure/B4875521.png)
![N~2~-(3-chlorobenzyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4875527.png)
![(4-Chlorophenyl) 4-[(4-acetylphenoxy)methyl]benzoate](/img/structure/B4875533.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-phenylurea](/img/structure/B4875545.png)
